molecular formula C13H13N3 B12373396 Varenicline-15N,13C,d2

Varenicline-15N,13C,d2

Cat. No.: B12373396
M. Wt: 215.26 g/mol
InChI Key: JQSHBVHOMNKWFT-PTNOKHLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Varenicline-15N,13C,d2 involves the incorporation of stable isotopes into the varenicline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the pharmacological properties of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and the incorporation of isotopes .

Chemical Reactions Analysis

Types of Reactions

Varenicline-15N,13C,d2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .

Scientific Research Applications

Varenicline-15N,13C,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Employed in the development of new drugs and in quality control processes

Mechanism of Action

Varenicline-15N,13C,d2 exerts its effects by acting as a partial agonist at the alpha-4 beta-2 subtype of the nicotinic acetylcholine receptor. This receptor is the principal mediator of nicotine dependence. By partially activating this receptor, this compound reduces the rewarding effects of nicotine, thereby aiding in smoking cessation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Varenicline-15N,13C,d2 include:

Uniqueness

The uniqueness of this compound lies in its labeled isotopes, which make it an invaluable tool in scientific research. The incorporation of stable isotopes allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C13H13N3

Molecular Weight

215.26 g/mol

IUPAC Name

13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1

InChI Key

JQSHBVHOMNKWFT-PTNOKHLUSA-N

Isomeric SMILES

[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H]

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.